6-Hydroxypyridin-2(1H)-one sulphate
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Overview
Description
6-Hydroxypyridin-2(1H)-one sulphate is a chemical compound that belongs to the class of hydroxypyridines. This compound is characterized by the presence of a hydroxyl group attached to the second position of the pyridine ring, along with a sulphate group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxypyridin-2(1H)-one sulphate typically involves the hydroxylation of pyridine derivatives. One common method is the reaction of pyridine-2(1H)-one with a suitable hydroxylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as ethanol or methanol, at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxypyridin-2(1H)-one sulphate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyridine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Substitution reactions often involve reagents like halogenating agents (e.g., chlorine or bromine) and are conducted under controlled temperatures and pressures.
Major Products Formed
Oxidation: Formation of pyridine-2,6-dione or pyridine-2,6-dialdehyde.
Reduction: Formation of 2,6-dihydroxypyridine.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
Scientific Research Applications
6-Hydroxypyridin-2(1H)-one sulphate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Hydroxypyridin-2(1H)-one sulphate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a chelating agent, binding to metal ions and affecting enzymatic activities. These interactions contribute to its biological and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypyridine: Similar in structure but lacks the sulphate group.
6-Hydroxypyridine-2-boronic acid: Contains a boronic acid group instead of a sulphate group.
2,6-Dihydroxypyridine: Contains an additional hydroxyl group at the sixth position.
Uniqueness
6-Hydroxypyridin-2(1H)-one sulphate is unique due to the presence of both hydroxyl and sulphate groups, which confer distinct chemical and biological properties. The sulphate group enhances its solubility and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
51100-43-7 |
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Molecular Formula |
C5H7NO6S |
Molecular Weight |
209.18 g/mol |
IUPAC Name |
6-hydroxy-1H-pyridin-2-one;sulfuric acid |
InChI |
InChI=1S/C5H5NO2.H2O4S/c7-4-2-1-3-5(8)6-4;1-5(2,3)4/h1-3H,(H2,6,7,8);(H2,1,2,3,4) |
InChI Key |
JAGQQVFIGXVVPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1)O.OS(=O)(=O)O |
Related CAS |
626-06-2 (Parent) |
Origin of Product |
United States |
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